N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety and a hexahydroquinoline core
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-10-4-14-12(15(22)5-10)7-13(19(24)21-14)18(23)20-8-11-2-3-16-17(6-11)26-9-25-16/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGHQHDWPNIGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . The final steps involve the reaction of this amine with various reagents to introduce the hexahydroquinoline and carboxamide functionalities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The carbonyl groups in the hexahydroquinoline core can be reduced to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield various quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Known for its anticancer properties under glucose starvation conditions.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-4-oxo-1H,4H-chromeno[4,3-b]pyrrole-2-carboxamide: Used in drug discovery for its potential anti-inflammatory effects.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of a benzodioxole moiety and a hexahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
